5-Isoxazolidinecarboxylic acid, methyl ester
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Overview
Description
Methyl isoxazolidine-5-carboxylate is a heterocyclic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl isoxazolidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction between nitrile oxides and alkenes. This reaction typically requires a catalyst such as copper (I) chloride and is carried out under mild conditions . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold (III) chloride to form substituted isoxazolidines .
Industrial Production Methods
Industrial production of methyl isoxazolidine-5-carboxylate often involves large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl isoxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can convert the compound into different isoxazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl isoxazolidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of methyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring compound with similar structural features.
Isoxazoline: Another related compound with a similar ring structure but different functional groups.
Pyrazole: A heterocyclic compound with a similar nitrogen-containing ring
Uniqueness
Methyl isoxazolidine-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15166-59-3 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C5H9NO3/c1-8-5(7)4-2-3-6-9-4/h4,6H,2-3H2,1H3 |
InChI Key |
JMPINCVRAYMNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNO1 |
Origin of Product |
United States |
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